molecular formula C22H26FN3O4S B2574491 N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898415-41-3

N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2574491
CAS RN: 898415-41-3
M. Wt: 447.53
InChI Key: NCANMSNYXKDTRV-UHFFFAOYSA-N
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Description

N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide, also known as TAP-101, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. TAP-101 belongs to the class of oxalamide compounds, which are known for their ability to inhibit the activity of enzymes that play a crucial role in various biological processes.

Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research on compounds structurally similar to N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide has focused on their role in modulating orexin receptors, which are critical in regulating feeding, arousal, stress, and substance abuse behaviors. For instance, studies on selective orexin receptor antagonists have shown promising results in reducing binge eating behaviors in animal models without affecting standard food intake, highlighting a potential therapeutic avenue for eating disorders with a compulsive component (Piccoli et al., 2012).

Synthetic Methodologies

The compound's relevance extends to synthetic chemistry, where novel methodologies for the synthesis of di- and mono-oxalamides have been developed. Such synthetic routes enrich the toolkit for creating structurally diverse molecules for further pharmacological evaluation (Mamedov et al., 2016).

Potential in Neurokinin-1 Receptor Antagonism

The exploration of neurokinin-1 receptor antagonists for clinical applications, such as emesis and depression treatment, includes compounds with similar structural features. An example includes a water-soluble neurokinin-1 receptor antagonist demonstrating efficacy in pre-clinical models, indicative of the broader potential of these chemical structures in medicinal chemistry (Harrison et al., 2001).

Role in Cancer Research

Further investigation into compounds bearing structural resemblance has revealed potential anticancer properties. Synthesis and evaluation of novel compounds have led to the discovery of molecules exhibiting cytotoxic activity against various cancer cell lines, suggesting the utility of this chemical framework in developing new anticancer agents (Fang et al., 2016).

properties

IUPAC Name

N'-(2-fluorophenyl)-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O4S/c1-16-9-11-18(12-10-16)31(29,30)26-15-5-4-6-17(26)13-14-24-21(27)22(28)25-20-8-3-2-7-19(20)23/h2-3,7-12,17H,4-6,13-15H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCANMSNYXKDTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-fluorophenyl)-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

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